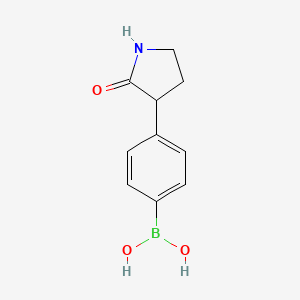
3-Carbamoyl-1,1-dimethyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1,1-dimethyl-urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of a carbamoyl group attached to a dimethyl-substituted urea structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1,1-dimethyl-urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of dimethylamine with isocyanates under controlled conditions to form the desired urea derivative . Another approach involves the use of carbamoyl chlorides, which react with dimethylamine to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly processes. For instance, the reaction of dimethylamine with potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method . This approach not only ensures high yields but also minimizes environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Carbamoyl-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Applications De Recherche Scientifique
3-Carbamoyl-1,1-dimethyl-urea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1,1-dimethyl-urea involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
N,N-Dimethylurea: Similar in structure but lacks the carbamoyl group.
N-Methyl-N’-carbamoylurea: Contains a carbamoyl group but differs in the substitution pattern.
N,N’-Dimethyl-N-carbamoylurea: Another related compound with different substitution.
Uniqueness: 3-Carbamoyl-1,1-dimethyl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a compound of significant interest .
Propriétés
Numéro CAS |
7710-35-2 |
|---|---|
Formule moléculaire |
C4H9N3O2 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
3-carbamoyl-1,1-dimethylurea |
InChI |
InChI=1S/C4H9N3O2/c1-7(2)4(9)6-3(5)8/h1-2H3,(H3,5,6,8,9) |
Clé InChI |
RDFARSDVIWJBII-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


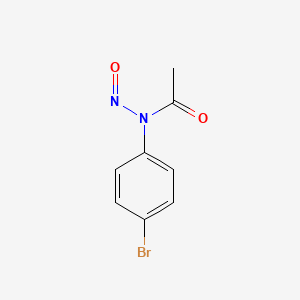
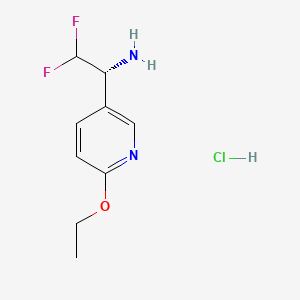
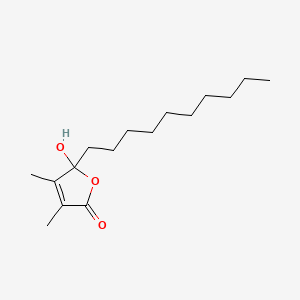
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
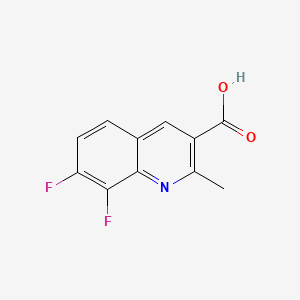
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
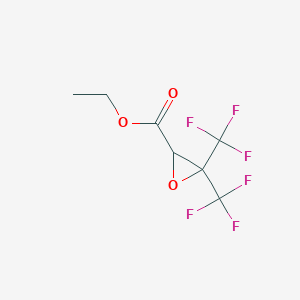
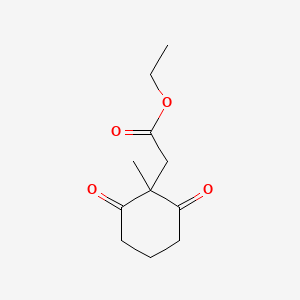
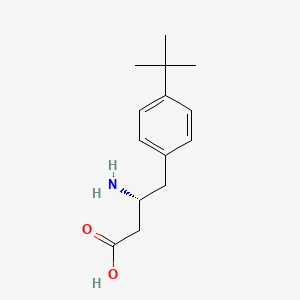


![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
